
2-溴-4-(4-溴苯基)噻唑
描述
“2-Bromo-4-(4-bromophenyl)thiazole” is a chemical compound with the molecular formula C9H5Br2NS. It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(4-bromophenyl)thiazole” was confirmed by physicochemical and spectral characteristics . Thiazole rings are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-(4-bromophenyl)thiazole” include a molecular weight of 272.18500, a density of 1.768g/cm3, a boiling point of 376.2ºC at 760 mmHg, and a melting point of 220-224ºC .科学研究应用
抗菌和抗真菌活性
噻唑衍生物已被合成并筛选其潜在的抗菌和抗真菌特性。 一系列 2,4-二取代噻唑在对抗细菌和真菌病原体方面显示出有希望的结果 .
抗癌活性
研究表明,噻唑化合物,包括那些具有 4-溴苯基的化合物,表现出抗癌活性。 这些化合物已在人乳腺癌细胞系 (MCF7) 中进行测试,并显示出与 5-氟尿嘧啶等标准药物相当的有效性 .
抗肿瘤活性
一些噻唑衍生物已显示出有效的抗肿瘤作用。 例如,一系列 [6-(4-溴苯基)咪唑[2,1-b]噻唑-3-基]乙酸芳亚胺基酰肼被合成并报道对包括前列腺癌在内的各种人类肿瘤细胞系具有细胞毒性活性 .
抗氧化活性
噻唑化合物也因其抗氧化特性而受到探索。 最近的研究包括合成含三唑和吡唑的噻唑衍生物,这些衍生物被评估了其抗氧化能力以及抗菌活性 .
关于 COVID-19 的分子对接研究
噻唑衍生物的多功能性扩展到它们在分子对接研究中的应用。 研究人员已经研究了这些化合物与 COVID-19 蛋白的相互作用,以评估它们作为治疗剂的潜力 .
安全和危害
未来方向
作用机制
Target of Action
The primary targets of 2-Bromo-4-(4-bromophenyl)thiazole are pathogenic bacteria and fungi, as well as cancer cells . Specifically, it has been found to exhibit promising antimicrobial activity against various strains . Additionally, it has shown anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
The compound interacts with its targets by binding to specific proteins within the cells. In the case of cancer cells, it may inhibit cell proliferation .
Biochemical Pathways
It is likely that it interferes with essential cellular processes, such as dna replication or protein synthesis, leading to cell death .
Pharmacokinetics
The compound has shown promising adme properties in molecular docking studies . This suggests that it may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The result of the action of 2-Bromo-4-(4-bromophenyl)thiazole is the death of the targeted cells. In the case of bacteria and fungi, this leads to the resolution of the infection . In the case of cancer cells, this could potentially lead to the shrinkage of tumors .
Action Environment
The action of 2-Bromo-4-(4-bromophenyl)thiazole can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s absorption and distribution .
生化分析
Biochemical Properties
2-Bromo-4-(4-bromophenyl)thiazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities. It interacts with bacterial enzymes by inhibiting the biosynthesis of essential bacterial lipids, thereby exerting its antimicrobial effects . Additionally, 2-Bromo-4-(4-bromophenyl)thiazole has been found to bind to fungal enzymes, disrupting their metabolic processes and leading to antifungal activity . In cancer cells, this compound interacts with proteins involved in cell proliferation, leading to the inhibition of cancer cell growth .
Cellular Effects
The effects of 2-Bromo-4-(4-bromophenyl)thiazole on various types of cells and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis and membrane integrity, leading to cell death . In fungal cells, it interferes with ergosterol synthesis, a key component of fungal cell membranes . In cancer cells, 2-Bromo-4-(4-bromophenyl)thiazole affects cell signaling pathways, leading to apoptosis or programmed cell death . This compound also influences gene expression by modulating the activity of transcription factors, thereby altering cellular metabolism and reducing cancer cell viability .
Molecular Mechanism
At the molecular level, 2-Bromo-4-(4-bromophenyl)thiazole exerts its effects through several mechanisms. It binds to the active sites of bacterial and fungal enzymes, inhibiting their catalytic activity . This binding interaction is facilitated by the bromine atoms, which enhance the compound’s affinity for the enzyme active sites. In cancer cells, 2-Bromo-4-(4-bromophenyl)thiazole inhibits the activity of key signaling proteins, leading to the downregulation of pro-survival pathways and the upregulation of apoptotic pathways . This compound also affects gene expression by binding to DNA and interfering with the transcriptional machinery .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Bromo-4-(4-bromophenyl)thiazole in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to the breakdown of the thiazole ring, reducing its biological activity . Long-term studies have shown that 2-Bromo-4-(4-bromophenyl)thiazole maintains its antimicrobial and anticancer effects over extended periods, with no significant loss of potency .
Dosage Effects in Animal Models
In animal models, the effects of 2-Bromo-4-(4-bromophenyl)thiazole vary with different dosages. At low doses, this compound exhibits potent antimicrobial and antifungal activities with minimal toxicity . At higher doses, it can cause adverse effects such as liver and kidney toxicity . In cancer models, 2-Bromo-4-(4-bromophenyl)thiazole has been shown to inhibit tumor growth effectively at therapeutic doses, but high doses can lead to systemic toxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .
Metabolic Pathways
2-Bromo-4-(4-bromophenyl)thiazole is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into inactive metabolites . This compound also interacts with cofactors such as NADPH and FAD, which are essential for its metabolic conversion . The metabolic flux of 2-Bromo-4-(4-bromophenyl)thiazole can influence the levels of various metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Bromo-4-(4-bromophenyl)thiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms, involving membrane-bound transporters . Once inside the cell, it binds to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of 2-Bromo-4-(4-bromophenyl)thiazole within cells are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
The subcellular localization of 2-Bromo-4-(4-bromophenyl)thiazole plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also be found in the nucleus, where it binds to DNA and affects gene expression . The targeting of 2-Bromo-4-(4-bromophenyl)thiazole to specific cellular compartments is facilitated by post-translational modifications and targeting signals . These modifications ensure that the compound reaches its intended site of action, enhancing its biological activity .
属性
IUPAC Name |
2-bromo-4-(4-bromophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NS/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHGWLVPWHPMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
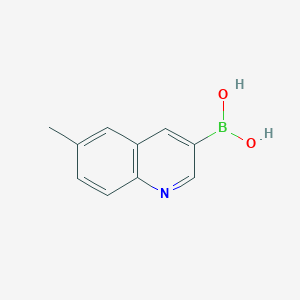
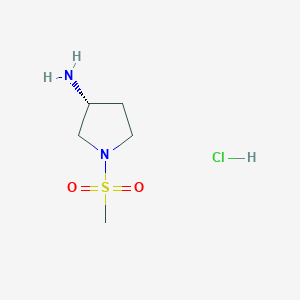


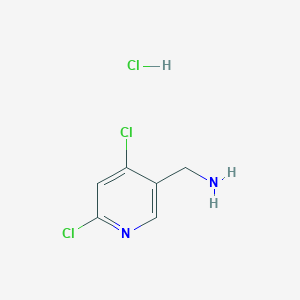
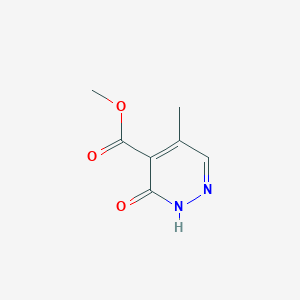

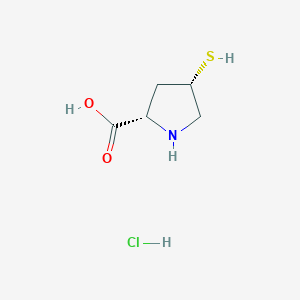
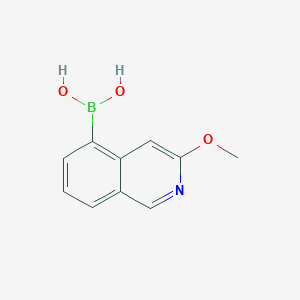
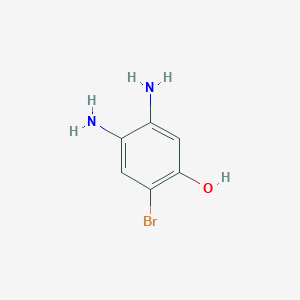
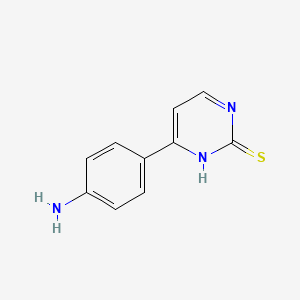

![Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404058.png)
![9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate](/img/structure/B1404059.png)
